4-(3-methoxyphenyl)-7-(4-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione
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Overview
Description
4-(3-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE is a complex organic compound belonging to the thiazole family. This compound is characterized by its unique structure, which includes methoxyphenyl groups and a thiazolo[4,5-b]pyridine core. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the condensation reaction between terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde . This reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable synthetic procedures that allow for the efficient production of large quantities. These methods often include the use of advanced catalytic systems and optimized reaction conditions to enhance the overall efficiency and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
4-(3-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(3-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 4-(3-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in π-conjugation and charge distribution, which can influence its reactivity and interactions with biological molecules . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazole: Known for its high oxidative stability and rigid planar structure, enabling efficient intermolecular π–π overlap.
Thiazolo[3,2-b][1,2,4]triazole:
Uniqueness
4-(3-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-3-METHYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDINE-2,5-DIONE stands out due to its specific combination of methoxyphenyl groups and thiazolo[4,5-b]pyridine core, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and reactivity.
Properties
Molecular Formula |
C21H20N2O4S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-7-(4-methoxyphenyl)-3-methyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridine-2,5-dione |
InChI |
InChI=1S/C21H20N2O4S/c1-22-20-19(28-21(22)25)17(13-7-9-15(26-2)10-8-13)12-18(24)23(20)14-5-4-6-16(11-14)27-3/h4-11,17H,12H2,1-3H3 |
InChI Key |
YWSYBQWWPJJYJU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2C3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC)SC1=O |
Origin of Product |
United States |
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